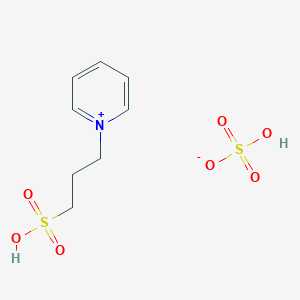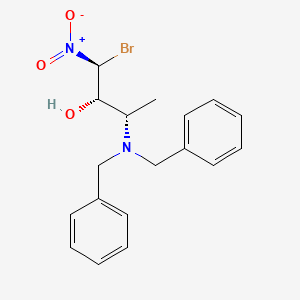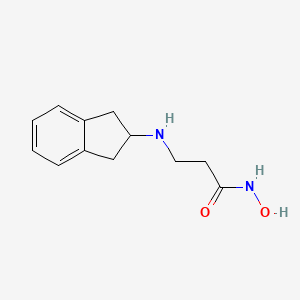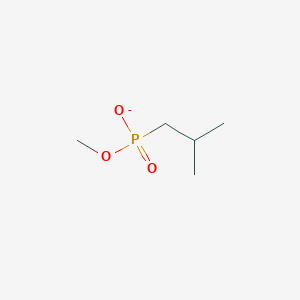
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester: is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbonic acid ester group, a phenyl group, and a propynyl group, which contribute to its distinct chemical behavior.
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide: is another compound with significant scientific interest. It contains an indene ring, a hydroxy group, and an alaninamide moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: The compound can be synthesized through the esterification of carbonic acid with 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Large-scale production involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Synthetic Routes and Reaction Conditions:
Amidation: This compound can be synthesized by reacting 2,3-dihydro-1H-indene-2-carboxylic acid with N-hydroxy-beta-alanine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: The industrial synthesis involves the use of batch reactors with precise control over temperature and pH to ensure the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Substituted esters.
Types of Reactions:
Hydrolysis: This compound can undergo hydrolysis to form corresponding carboxylic acids and amines.
Condensation: It can participate in condensation reactions to form larger molecules.
Cyclization: The compound can undergo cyclization to form cyclic derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Condensation: Dehydrating agents such as phosphorus pentoxide (P2O5).
Cyclization: Heat or catalytic conditions.
Major Products:
Hydrolysis: Carboxylic acids and amines.
Condensation: Larger molecules.
Cyclization: Cyclic derivatives.
Aplicaciones Científicas De Investigación
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester
This compound has applications in:
Chemistry: Used as a reagent in organic synthesis.
Biology: Potential use in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide
This compound is used in:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: Investigated for its potential therapeutic properties.
Medicine: Explored for its role in drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester
The compound exerts its effects through:
Molecular Targets: Interacts with specific enzymes and receptors.
Pathways Involved: Participates in metabolic pathways related to ester hydrolysis and oxidation-reduction reactions.
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide
The compound’s mechanism involves:
Molecular Targets: Binds to specific proteins and enzymes.
Pathways Involved: Involved in pathways related to hydrolysis and condensation reactions.
Comparación Con Compuestos Similares
- N-(2,3-dihydro-1H-inden-2-yl)-2-[(2R,5S,6S)-6-(hydroxymethyl)-5-[(oxo-(propan-2-ylamino)methyl]amino]-2-oxanyl]acetamide
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
Uniqueness:
- The combination of the indene ring and alaninamide moiety provides distinct chemical properties and potential applications.
Propiedades
Número CAS |
849927-48-6 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
(4,4-dimethyl-1-phenylpent-1-yn-3-yl) methyl carbonate |
InChI |
InChI=1S/C15H18O3/c1-15(2,3)13(18-14(16)17-4)11-10-12-8-6-5-7-9-12/h5-9,13H,1-4H3 |
Clave InChI |
TWRPSGPXCFCJGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C#CC1=CC=CC=C1)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone](/img/structure/B14195675.png)

![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)
![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)

![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)





![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)


